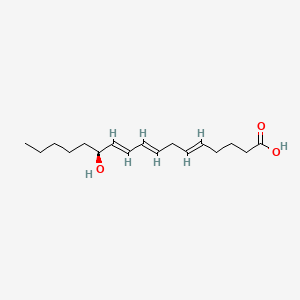
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg . It is a significant product of arachidonic acid metabolism and plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary source of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is the metabolism of arachidonic acid by cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes convert arachidonic acid to prostaglandin H2, which is further metabolized by thromboxane synthase to produce 12-Hydroxyheptadecatrienoic acid . The reaction conditions typically involve the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin .
Industrial Production Methods
Industrial production of this compound involves the use of advanced chromatographic techniques such as ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry for purification and analysis . Solid-phase extraction (SPE) with 3-aminopropyl silica is also employed for sample preparation .
Analyse Chemischer Reaktionen
Types of Reactions
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound also reacts with electrophiles and nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions include 12-oxoheptadecatrienoic acid and other hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the metabolism of arachidonic acid.
Biology: The compound plays a role in cellular signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in wound healing and inflammation.
Industry: The compound is used in the production of specialized biochemical reagents.
Wirkmechanismus
The mechanism of action of 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- involves its interaction with the leukotriene B4 receptor 2 (BLT2) . This interaction triggers various cellular responses, including chemotaxis of mast cells and acceleration of wound closure . The compound also acts as an autocrine and paracrine signaling agent, regulating the behavior of its cells of origin and nearby cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Ketoheptadecatrienoic acid: A closely related compound formed through the oxidation of 12-Hydroxyheptadecatrienoic acid.
Uniqueness
5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (S)- is unique due to its specific interaction with the BLT2 receptor and its significant role in wound healing and inflammation . Unlike other similar compounds, it has a distinct stereochemistry and specific biological activities .
Eigenschaften
CAS-Nummer |
64234-42-0 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(5E,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11+/t16-/m0/s1 |
InChI-Schlüssel |
KUKJHGXXZWHSBG-WRYGNILJSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


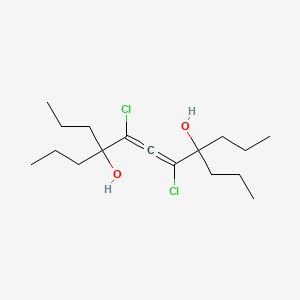
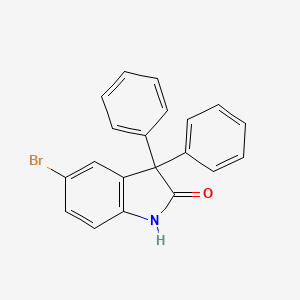

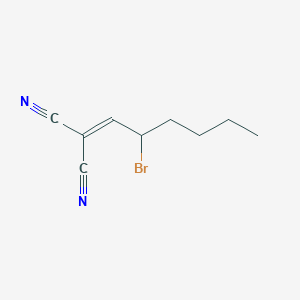
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
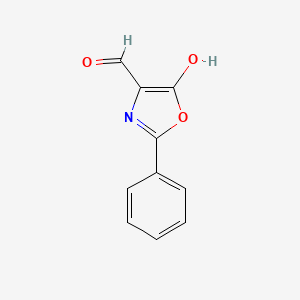
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
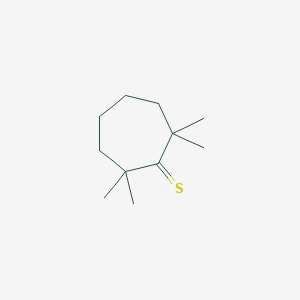
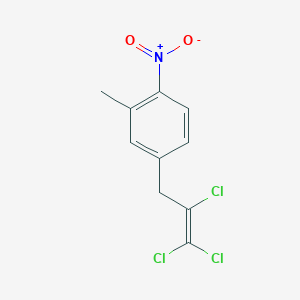
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)

